Tropantiol
Overview
Description
Tropantiol, also known as TRODAT-1, is a chelating agent . It has a molecular weight of 428.10 and its chemical formula is C21H34ClN3S2 .
Molecular Structure Analysis
The molecular structure of Tropantiol is represented by the SMILES string: [H]C@C=C1)[C@@H]2CN(CCS)CCNCCS)(N3C)CCC23[H] . This structure suggests that Tropantiol is a complex molecule with multiple functional groups.Scientific Research Applications
Translational Research and Drug Discovery
Translational Research (TR) plays a crucial role in optimizing the drug discovery and development process. Tropantiol, being a part of tropane alkaloids, may benefit from this research approach. TR encompasses tools and communication contexts that help in translating basic scientific discoveries into clinical applications, potentially improving therapies for patients (Hörig & Pullman, 2004).
Metabolic Engineering in Alkaloid Production
Metabolic engineering techniques are instrumental in enhancing the production of tropane alkaloids like Tropantiol. Research has shown that overexpression of specific genes in plants that produce tropane alkaloids can significantly improve scopolamine production, indicating a similar potential for Tropantiol (Palazón et al., 2008).
Epidemiology in Translational Research
Epidemiology plays a pivotal role in translational research phases, which could impact the development and application of Tropantiol. It helps in evaluating the efficacy of candidate applications (like Tropantiol) in observational studies and randomized controlled trials (Khoury et al., 2010).
Chemical Synthesis and Applications
The chemical synthesis of tropane alkaloids, including Tropantiol, is an important research area. Sophisticated synthetic protocols have been developed for these compounds, illuminating their significant biological activities and applications in pharmacology (Afewerki et al., 2019).
Microbial Biosynthesis of Alkaloids
Engineering baker’s yeast to produce medicinal alkaloids, starting from simple sugars and amino acids, opens new possibilities for Tropantiol production. This method offers rapidly deployable strategies that are robust to environmental and socioeconomic changes (Srinivasan & Smolke, 2020).
Diversity and Pharmaceutical Applications
Tropane alkaloids like Tropantiol have diverse structural, biological, chemical, and pharmacological properties. Their use in pharmaceutical therapy, both historically and in modern times, highlights their significance in medicine (Kohnen-Johannsen & Kayser, 2019).
Genomic Analysis in Alkaloid Production
Genomic studies on plants producing tropane alkaloids can provide insights into the evolution of defense mechanisms and the production of these alkaloids. This research is crucial for understanding and enhancing Tropantiol biosynthesis (De-la-Cruz et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3/t18-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFSOZSLFKJKA-JSXRDJHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropantiol | |
CAS RN |
189950-11-6 | |
Record name | Tropantiol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189950116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROPANTIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7844H41L5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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